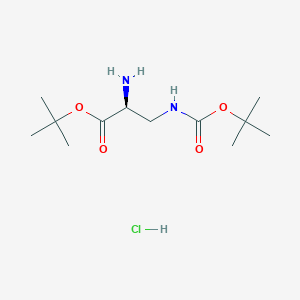

H-Dap(Boc)-OtBu.HCl

Description

Significance as a Chiral Amino Acid Derivative in Organic Synthesis

H-Dap(Boc)-OtBu.HCl derives its significance from its parent compound, 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. Dap is a vital constituent of various naturally occurring secondary metabolites and peptide antibiotics, including zwittermicin A, tuberactinomycin, and bleomycins. wikipedia.orgtandfonline.commdpi.com The incorporation of Dap and its derivatives into molecular structures is critical due to their role as key structural fragments in biologically active compounds and as ligands for metal complexes. scirp.org

As a chiral amino acid derivative, this compound is particularly valuable in stereoselective synthesis, where the precise control of molecular handedness is paramount. The compound's inherent chirality, often supplied in a specific enantiomeric form (e.g., (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride cenmed.com), allows for the synthesis of enantiomerically pure peptides and peptidomimetics. Its utility is especially pronounced in solid-phase peptide synthesis (SPPS), where it serves as a versatile and orthogonally protected building block. tandfonline.commdpi.compeptide.comualberta.ca The strategic placement of protecting groups enables selective deprotection and subsequent coupling reactions, facilitating the stepwise assembly of intricate peptide chains.

Contextualization within Protected Amino Acid Chemistry

The design of this compound exemplifies the principles of protected amino acid chemistry, a cornerstone of modern organic synthesis. The compound features two distinct protecting groups:

tert-Butoxycarbonyl (Boc) Group: This carbamate-based protecting group is applied to the side-chain amino group of 2,3-diaminopropionic acid. The Boc group is widely used for amine protection due to its stability under various reaction conditions and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl). organic-chemistry.org

tert-Butyl Ester (OtBu) Group: This ester is used to protect the carboxylic acid functionality at the C-terminus of the amino acid. The tert-butyl ester is also acid-labile, offering orthogonal deprotection capabilities when paired with other protecting groups. peptide.comresearchgate.net

The combination of Boc and OtBu protecting groups in this compound, along with the hydrochloride salt form of the alpha-amino group, establishes an orthogonal protection strategy. This orthogonality is crucial in peptide synthesis, as it allows for the selective manipulation of different functional groups without affecting others. For instance, the Nα-Boc group can be selectively removed using HCl in anhydrous dioxane, while tert-butyl esters remain intact under these specific conditions. researchgate.net This selective deprotection enables the sequential coupling of amino acids in a controlled manner, preventing undesired side reactions and ensuring the integrity of the growing peptide chain.

Scope of Academic Research on the Compound

Academic research extensively utilizes this compound and similar protected 2,3-diaminopropionic acid derivatives for the synthesis of diverse and complex molecules. Its primary application lies in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it contributes to the construction of modified peptides and peptidomimetics. tandfonline.comualberta.caaacrjournals.org

Detailed research findings highlight its role in:

Synthesis of Biologically Active Compounds: Researchers employ this compound as a key intermediate in the synthesis of various natural products and drug analogues. For example, it is used in the development of semi-synthetic, biologically active peptides, such as neopetrosiamide analogues with anti-metastatic activity and truncated nisin lipopeptides against bacterial infection. ualberta.ca

Exploration of Protein Function: Protected Dap derivatives are instrumental in creating probes for studying protein function, facilitating the synthesis of complex structures that mimic or interact with biological systems. acs.org

Minimizing Epimerization: Studies in peptide synthesis often focus on optimizing coupling conditions to minimize epimerization (racemization) at the chiral centers. The use of appropriately protected amino acids like this compound is critical in maintaining stereochemical integrity during these processes. mdpi.com

Development of Novel Synthetic Methodologies: The compound is frequently featured in research aimed at developing efficient and practical synthetic routes for orthogonally protected amino acids, contributing to advancements in synthetic organic chemistry. tandfonline.com

The compound's versatility and the controlled reactivity afforded by its protecting groups make it a subject of ongoing academic interest for synthesizing molecules with potential pharmaceutical, biochemical, and material science applications.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H25ClN2O4 |

|---|---|

Molecular Weight |

296.79 g/mol |

IUPAC Name |

tert-butyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |

InChI |

InChI=1S/C12H24N2O4.ClH/c1-11(2,3)17-9(15)8(13)7-14-10(16)18-12(4,5)6;/h8H,7,13H2,1-6H3,(H,14,16);1H/t8-;/m0./s1 |

InChI Key |

RMMATBBIKAKDDP-QRPNPIFTSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CNC(=O)OC(C)(C)C)N.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)C(CNC(=O)OC(C)(C)C)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for H Dap Boc Otbu.hcl

Stereoselective Synthesis and Diastereomeric Control

Approaches for Controlling Chirality at the Alpha-Carbon

Controlling the stereochemistry at the alpha-carbon is paramount in the synthesis of H-Dap(Boc)-OtBu.HCl to ensure the desired enantiomeric purity. Several strategies are employed to achieve this:

Chiral Pool Synthesis: A highly effective approach involves utilizing enantiomerically pure natural products as starting materials. For instance, the synthesis of protected L-2,3-diaminopropanoic acid (L-Dap) derivatives can originate from Nα-Fmoc-O-tert-butyl-D-serine, a commercially available chiral amino acid mdpi.comresearchgate.net. The inherent chirality of the starting D-serine template is preserved throughout all subsequent synthetic steps, ensuring the correct L-Dap stereochemistry in the final product mdpi.comresearchgate.net. This method often involves reductive amination of an aldehyde intermediate, followed by oxidation to install the carboxyl group mdpi.com.

Asymmetric Catalysis: Asymmetric synthesis, particularly organocatalysis, offers powerful routes to control chirality. While not directly applied to this compound in the provided literature, methods for synthesizing other alpha-amino acid esters, such as α-arylglycine esters, employ Cinchona alkaloid-based catalysts in domino reactions (e.g., Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification) to achieve high enantioselectivities (e.g., >90% ee, up to >99%) nih.gov. Similar principles can be adapted for Dap derivatives. Another example involves the use of chiral tricycloiminolactones derived from natural (+)-camphor, which enables the synthesis of β-aryl-α,β-diaminopropanoic acids with high diastereoselectivities and without detectable racemization acs.org.

Asymmetric Hydrogenation: Enantiomerically enriched beta-amino acid derivatives can be prepared through asymmetric hydrogenation of prochiral beta-amino acrylic acid derivatives. This process typically utilizes a transition metal precursor complexed with a chiral ferrocenyl diphosphine ligand, which can proceed with excellent reactivity and enantioselectivity, even without protecting the primary amino group in the substrate google.com.

Minimization of Epimerization During Synthetic Steps

Coupling Reagent Selection: The choice of coupling reagent is crucial. Carbodiimide activation of amino acid derivatives can lead to partial racemization, often via oxazolone (B7731731) formation mdpi.compeptide.com. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is known to minimize this problem by forming active OBt esters that couple with primary amines with reduced racemization mdpi.compeptide.com. Other reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are reported to react faster with less epimerization compared to HBTU peptide.com. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has also been shown to reduce epimerization significantly, sometimes outperforming HOBt and HATU/HBTU, and enhancing purity and stereochemical integrity orgsyn.org.

Base Selection and Concentration: Tertiary bases used in amino acid activation can induce epimerization mdpi.com. Using sterically hindered bases, such as diisopropyl ethyl amine (DIPEA) or dicyclohexyl methyl amine, can help in avoiding epimerization nih.gov. For instance, in some enantioselective syntheses, using DIPEA resulted in high enantiomeric excess, indicating successful avoidance of epimerization nih.gov.

Reaction Conditions (Solvent and Temperature): Maintaining mild reaction conditions is essential to prevent epimerization nih.gov. The choice of solvent can also influence the extent of racemization; for example, dichloromethane (B109758) (DCM) as a coupling solvent can reduce the loss of chirality orgsyn.org.

Mechanism-Based Prevention: Understanding that epimerization often proceeds through activated intermediates forming oxazol-5(4H)-one derivatives under basic catalysis helps in designing synthetic routes that circumvent these pathways mdpi.com. For instance, masked acyl cyanide (MAC) chemistry has been shown to allow peptide bond formation with complete retention of initial enantioselectivity, even with hindered or N-methylated amino acids, which are typically prone to epimerization acs.org.

Process Optimization and Scale-Up Considerations

Optimizing the synthetic process for this compound involves enhancing reaction yield, ensuring product purity, and developing routes suitable for industrial scale-up.

Strategies for Enhancing Reaction Yield and Product Purity

Efficient Reaction Conditions: Precise control over reaction parameters such as reagent stoichiometry, solvent choice, temperature, and reaction time is critical. For example, specific conditions for imidazoyl carbonylation in the synthesis of related Boc-DAP-OtBu derivatives mention stirring at 5°C and monitoring completion by HPLC to achieve good yields google.com.

Minimizing Purification Steps: A key strategy for enhancing efficiency and yield is to minimize the need for chromatographic purifications by designing procedures that allow for the sequential use of crude products obtained from simple work-ups mdpi.comresearchgate.net. This reduces material loss and processing time.

Optimized Work-up and Isolation: Careful work-up procedures, including washing organic phases, adjusting pH, and controlled solvent removal, are crucial for isolating the desired product in high purity. Purification methods like crystallization or chromatography are then employed to ensure the final product meets high purity standards smolecule.comchemicalbook.com.

Development of Industrially Viable Synthetic Routes

Developing synthetic routes for this compound that are viable for industrial scale-up requires consideration of cost-effectiveness, efficiency, and environmental impact.

Commercially Available Starting Materials: Utilizing readily available and inexpensive starting materials, such as Nα-Fmoc-O-tert-butyl-D-serine, is a fundamental aspect of industrial viability mdpi.comresearchgate.net.

One-Pot Syntheses: Implementing one-pot enantioselective catalytic synthesis approaches can significantly improve efficiency by reducing the number of isolation and purification steps, making the process more amenable to industrial scale nih.gov.

Scalability Demonstration: Successful scale-up demonstrations, such as achieving consistent yields and enantioselectivities on multi-gram or kilogram scales (e.g., 1 mmol-scale preparations maintaining yield and enantioselectivity nih.gov, or patent examples mentioning 250g batches google.com), are crucial for validating industrial viability.

Robustness and Reproducibility: Industrial processes require routes that are robust and reproducible, yielding consistent product quality across different batches. This involves thorough process development and validation.

H Dap Boc Otbu.hcl As a Versatile Building Block in Complex Molecular Architectures

Applications in Peptide Synthesis

The primary application of H-Dap(Boc)-OtBu.HCl lies in its utility within various peptide synthesis methodologies, where its carefully chosen protecting groups facilitate controlled and selective chemical transformations.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for assembling peptides, offering advantages in purification and automation. This compound integrates seamlessly into this methodology due to its compatibility with established protecting group strategies and efficient coupling conditions.

This compound is designed for effective incorporation into both the Fmoc/tBu and Boc/Bzl protecting group strategies, which are the two predominant approaches in SPPS.

In the Fmoc/tBu strategy , the N-terminal alpha-amino group of the growing peptide chain is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (typically removed with piperidine). The side-chain functionalities of amino acids are protected with tert-butyl (tBu) derived groups, which are acid-labile. This compound, with its free alpha-amino group (H-), is ready for coupling to an Fmoc-protected amino acid on the solid support. The Boc group on the side chain of Dap is stable under the mild basic conditions used for Fmoc deprotection, allowing for its selective removal later under acidic conditions (e.g., trifluoroacetic acid, TFA) once the peptide chain is assembled and cleaved from the resin. The tert-butyl ester (OtBu) protecting the carboxyl group of Dap is also acid-labile and is typically removed during the final cleavage from the resin.

Conversely, in the Boc/Bzl strategy , the N-terminal alpha-amino group is protected with a tert-butoxycarbonyl (Boc) group, which is acid-labile (removed with TFA). Side-chain functionalities are protected with benzyl (B1604629) (Bzl) derived groups, which are removed by strong acids like HF or by catalytic hydrogenation. When this compound is used in this strategy, its free alpha-amino group is available for coupling. The Boc group on the Dap side chain is compatible with the Boc protection of the N-terminus of other amino acids and is removed simultaneously during the acidolytic cleavage of the peptide from the resin. The tert-butyl ester (OtBu) is also removed under these acidic conditions. This inherent compatibility allows for the strategic placement and subsequent differential deprotection of the Dap residue.

The formation of robust amide bonds is central to peptide synthesis. This compound is efficiently coupled to the growing peptide chain using a variety of standard activating reagents. Common coupling reagents facilitate the activation of the carboxyl group of the incoming amino acid, enabling it to react with the free amino group of this compound (or the N-terminal amino group of the resin-bound peptide when this compound is the incoming residue).

Effective coupling reagents include:

Uronium-based reagents : Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These reagents are known for their high efficiency and low racemization rates.

Carbodiimides : Such as N,N'-Diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-Hydroxybenzotriazole (B26582) (HOBt). HOBt acts as a racemization suppressor and enhances coupling efficiency.

Typical coupling reactions are performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), often in the presence of a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA) to neutralize the acid generated during the reaction. Reaction times typically range from 30 minutes to a few hours, depending on the amino acid and coupling reagent used. Research findings demonstrate that Boc-DAP-OtBu can be efficiently incorporated in synthetic procedures, with reactions confirmed by techniques such as HPLC.

An illustrative table of common coupling reagents and their general applications in SPPS is provided below:

| Coupling Reagent | Type | General Application |

| HATU | Uronium-based | Highly efficient, low racemization |

| HBTU | Uronium-based | Highly efficient, low racemization |

| DIC/HOBt | Carbodiimide/Additive | Good efficiency, HOBt suppresses racemization |

The design of this compound inherently supports orthogonal protection schemes, which are critical for the selective modification of specific functional groups within a complex peptide. The Boc group on the side chain of the diaminopropionic acid residue is acid-labile. This allows for its selective removal under mild acidic conditions (e.g., dilute TFA) without affecting other protecting groups that might be stable to these conditions (e.g., Fmoc on the N-terminus of other residues, or some permanent side-chain protecting groups in Boc/Bzl synthesis).

This orthogonality is exceptionally valuable. Once the Boc group is selectively removed, the newly deprotected side-chain amine of Dap becomes available for further chemical transformations. These can include:

Derivatization : Attachment of various labels (e.g., fluorescent dyes, biotin), small molecules, or drug conjugates.

Cyclization : Formation of cyclic peptides via amide bond formation with another suitably protected residue within the same peptide chain.

Branching : Creation of branched peptides by coupling additional peptide fragments or other molecules to the side chain.

This precise control over reactivity enables the synthesis of highly sophisticated peptide architectures.

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant for longer peptides, this compound also finds application in solution-phase peptide synthesis. This approach is often preferred for the synthesis of shorter peptides, peptide fragments, or for industrial-scale production where crystallization and purification of intermediates are feasible. In solution-phase synthesis, this compound can be coupled to other amino acids or peptide fragments using similar coupling reagents and strategies as in SPPS, with the advantage of easier characterization of intermediates and potentially higher yields for specific steps. The protected nature of the side chain and C-terminus in this compound is crucial for maintaining solubility and preventing undesired side reactions during solution-phase reactions.

Synthesis of Peptide Analogs and Peptidomimetics

The unique structure of diaminopropionic acid (Dap), incorporating an additional primary amine on its side chain, makes this compound an invaluable building block for the synthesis of peptide analogs and peptidomimetics. The ability to selectively deprotect and functionalize this side-chain amine opens up numerous possibilities for molecular design:

Branched Peptides : The side-chain amine can serve as an attachment point for additional peptide chains, creating multi-branched structures relevant in drug delivery systems or vaccine development.

Cyclic Peptides : Intramolecular cyclization through the Dap side chain can lead to constrained peptide structures, which often exhibit enhanced proteolytic stability, improved receptor affinity, or altered pharmacokinetic profiles compared to their linear counterparts.

Conjugates : The accessible amine allows for the facile conjugation of peptides to a wide range of molecules, including carbohydrates, lipids, polymers, or cytotoxic agents, for applications in targeted drug delivery, diagnostics, or biomaterial science.

Peptidomimetics : By introducing non-natural functionalities or structural constraints through the Dap residue, researchers can design peptidomimetics that mimic the biological activity of natural peptides but possess improved properties, such as increased bioavailability or prolonged half-life.

The precise control offered by the Boc protection on the Dap side chain within this compound is fundamental to achieving these complex and highly functionalized molecular architectures.

Design and Incorporation of Non-Canonical Amino Acid Residues

The incorporation of non-canonical amino acid (ncAA) residues into peptides and peptidomimetics is a powerful strategy to enhance their stability, modulate their biological activity, and introduce novel functionalities. This compound serves as an excellent precursor for this purpose due to its unique structure as a diaminopropionic acid derivative. Diaminopropionic acid (Dap) is an unusual amino acid that can be incorporated into peptides, often found in bacterial peptidoglycans epa.gov.

The presence of a free alpha-amino group, a Boc-protected beta-amino group, and a tBu-protected carboxyl group allows for a highly controlled stepwise synthesis. The Boc group is a widely used acid-labile protecting group for amines, forming a carbamate (B1207046) that masks the amine's reactivity ontosight.aiwikipedia.org. Similarly, the tBu ester protects the carboxylic acid, preventing its premature reaction fishersci.bewikipedia.org. This orthogonal protection strategy enables the selective manipulation of each functional group. For instance, the free alpha-amine can be readily coupled to an activated carboxylic acid of another amino acid or peptide fragment during peptide elongation. Subsequently, the Boc group on the beta-amine can be removed under acidic conditions (e.g., with trifluoroacetic acid) ontosight.ainih.govnih.govjkchemical.com, revealing a new primary amine for further derivatization or cyclization. The tBu ester can also be cleaved under acidic conditions to yield a free carboxylic acid wikipedia.orgnih.gov. This selective deprotection allows for the precise introduction of diverse chemical handles or modifications at specific positions within a growing peptide chain, facilitating the design and synthesis of peptides with tailored properties.

Strategies for Macrocyclization in Peptide Scaffolds

Macrocyclization is a key strategy in peptide chemistry to constrain conformational flexibility, which can lead to improved receptor binding, enhanced metabolic stability, and increased bioavailability. This compound is a valuable building block in the design of macrocyclic peptide scaffolds due to its bifunctional nature, offering multiple points for cyclization.

The compound possesses a free alpha-amine and a protected beta-amine, along with a protected carboxyl group. This allows for various macrocyclization strategies, including side-chain to side-chain, head-to-tail (N-terminus to C-terminus), head-to-side chain, or side-chain-to-tail linkages. For example, after linear peptide elongation using the alpha-amine, the Boc-protected beta-amine can be selectively deprotected to provide a nucleophilic site. This newly exposed amine can then react with an activated electrophilic group (e.g., a carboxylic acid or an activated ester) elsewhere in the peptide chain, forming a stable amide bond and closing the macrocycle. Similarly, the tBu ester can be deprotected to yield a free carboxylic acid, which can then be activated for cyclization with an amine or hydroxyl group within the peptide.

The ability to selectively deprotect either the side-chain amine or the C-terminal carboxyl group provides significant flexibility in designing the cyclization pathway. Research has shown that macrocyclization can be achieved through various coupling reagents and conditions, with the choice often depending on the specific peptide sequence and desired ring size. For instance, solution-phase cyclization of linear precursors containing a Dap derivative has been successfully employed to form macrolactam bonds.

Preservation of Stereochemical Integrity During Peptide Elongation

Maintaining stereochemical integrity, particularly at the alpha-carbon of amino acid residues, is paramount in peptide synthesis to ensure the biological activity and desired three-dimensional structure of the final product. Epimerization (racemization) at the alpha-carbon can lead to the formation of undesired diastereomers, which may have reduced or altered biological activity.

This compound, like other Boc-protected amino acids, is utilized in synthetic protocols designed to minimize epimerization. A primary mechanism for epimerization during peptide synthesis involves the formation of oxazol-5(4H)-one intermediates, which can occur through the activation of the carboxylate group of the protected amino acid. The subsequent intramolecular attack by the N-alpha group can lead to racemization.

The Boc protecting group on the alpha-amino acid, by converting the amine into a less nucleophilic carbamate, helps to mitigate this issue. Standard peptide coupling reagents and carefully controlled reaction conditions (e.g., temperature, solvent, and coupling additives) are employed to favor direct peptide bond formation over oxazolone (B7731731) formation, thereby preserving the stereochemical purity of the amino acid residues. Studies involving the synthesis of peptides with Boc-protected amino acids have frequently reported high diastereomeric ratios, indicating excellent preservation of stereochemical integrity during elongation.

Role in Non-Peptidic Organic Synthesis

Beyond its primary role in peptide chemistry, this compound demonstrates considerable utility in general organic synthesis, serving as a versatile precursor for a variety of functional group transformations. Its distinct protected amine and ester functionalities enable selective reactions for the synthesis of diverse organic compounds.

Formation of Sulfonamides and Sulfonic Acid Esters

The free primary alpha-amine group of this compound is a highly reactive nucleophile, making it an excellent substrate for the formation of sulfonamides. Sulfonamides are a significant class of organic compounds with broad applications, including pharmaceuticals and agrochemicals. The reaction typically involves the nucleophilic attack of the amine on a sulfonyl chloride.

A documented example demonstrates the use of Boc-Dap-OtBu hydrochloride in the synthesis of sulfonamides. Specifically, tert-butyl-(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate (Boc-Dap-OtBu hydrochloride) was reacted with sulfonyl chlorides in dry dichloromethane (B109758) to yield the corresponding sulfonamide derivatives. This transformation is a direct application of the compound's accessible primary amine. While the reference also mentions sulfonic acid esters, the direct reactivity of this compound is primarily through its amine for sulfonamides.

Table 1: Representative Reaction for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |

| This compound | Sulfonyl chloride | Sulfonamide | Dry dichloromethane, N2 atmosphere |

Precursor for Azide (B81097) Synthesis via Diazo-Transfer Reactions

The primary amine functionality in this compound also serves as a valuable precursor for the synthesis of azides through diazo-transfer reactions. Azides are highly versatile functional groups in organic synthesis, notably for "click chemistry" applications. Diazo-transfer reactions typically involve the reaction of a primary amine with a diazo-transfer reagent, converting the amine into an azide.

While this compound itself is not explicitly cited in a diazo-transfer reaction, structurally similar derivatives like H-Dap(Boc)-OMe.HCl have been successfully employed for this transformation. For instance, primary amines, including those derived from amino acids, can be converted to azides using reagents such as imidazole-1-sulfonyl azide hydrochloride. This reaction typically proceeds efficiently, allowing for the introduction of the azide functionality while maintaining the integrity of other protected groups.

Table 2: General Diazo-Transfer Reaction

| Substrate (Amine) | Diazo-Transfer Reagent | Product Type | Conditions | Reference (for similar compounds) |

| Primary amine (e.g., this compound's alpha-amine) | Imidazole-1-sulfonyl azide hydrochloride | Azide | Various, often including a base; can be aqueous or organic solvent |

Generation of Other Amine and Carboxyl Derivatives

The strategic protection of this compound provides multiple avenues for the generation of a wide array of amine and carboxyl derivatives.

Amine Derivatives: The free alpha-amine can undergo various reactions typical of primary amines, such as acylation (formation of amides), alkylation, or carbamoylation. Furthermore, the Boc protecting group on the beta-amine can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) ontosight.ainih.govnih.govjkchemical.com, revealing a second primary amine. This allows for differential functionalization of the two amine groups, leading to di-substituted or tri-substituted derivatives depending on the synthetic strategy.

Carboxyl Derivatives: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield a free carboxylic acid fishersci.bewikipedia.orgnih.gov. This free carboxylic acid can then be transformed into various derivatives, including amides (via coupling with amines), esters (via esterification), or acyl halides, providing further synthetic flexibility. The ability to selectively deprotect and functionalize both the amine and carboxyl groups makes this compound an invaluable component in the synthesis of complex organic molecules with diverse functionalities.

Table 3: Protecting Groups and Deprotection Conditions

| Protecting Group | Protected Functionality | Deprotection Reagent(s) | Reference |

| Boc | Amine | Trifluoroacetic acid (TFA), HCl in methanol/dioxane | ontosight.ainih.govnih.govjkchemical.com |

| OtBu | Carboxylic Acid | Trifluoroacetic acid (TFA), mild acidic conditions | fishersci.bewikipedia.orgnih.gov |

Reactivity, Derivatization, and Mechanistic Studies of H Dap Boc Otbu.hcl

Chemical Transformations and Functional Group Manipulations

The strategic placement of protecting groups on the Dap scaffold allows for discrete reactions at its three functional sites: the primary amine, the protected amine, and the carboxylic ester.

Reactions Involving the Primary Amine Moiety

The primary amine of H-Dap(Boc)-OtBu.HCl serves as a nucleophilic center for various chemical transformations, most notably acylation and alkylation reactions.

Acylation and Peptide Coupling: The free α-amino group readily participates in amide bond formation, a cornerstone of peptide synthesis. Standard peptide coupling reagents are employed to facilitate this reaction. For instance, coupling with N-protected amino acids in the presence of activators like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) proceeds efficiently. The choice of solvent is critical, with dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) being commonly used. These reactions are fundamental in the construction of peptides containing the diaminopropionic acid residue, which can introduce unique structural constraints or serve as a point for further functionalization.

| Coupling Reagent | Additive | Solvent | Typical Yield | Reference |

| DCC | HOBt | DCM/THF | High | nih.gov |

| EDC | HOBt | DMF | High | peptide.com |

| HBTU | DIPEA | DMF | High | peptide.com |

N-Alkylation: The primary amine can also undergo selective alkylation. Mono-alkylation can be achieved using alkyl halides under controlled basic conditions. The reaction requires a careful choice of base to deprotonate the primary amine without affecting the Boc protecting group or the tert-butyl ester. Hindered bases are often preferred to minimize over-alkylation. This functionalization introduces alkyl substituents that can modulate the steric and electronic properties of the resulting molecule.

Ester Cleavage and Carboxyl Group Reactivity

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under specific conditions to unveil a reactive carboxyl group.

Acid-Catalyzed Cleavage: The most common method for the deprotection of the tert-butyl ester is treatment with strong acids. Trifluoroacetic acid (TFA), often in a mixture with a scavenger like triisopropylsilane (B1312306) to trap the released tert-butyl cation, is highly effective. The reaction is typically carried out in an inert solvent such as dichloromethane. The progress of the deprotection can be monitored by chromatographic techniques. It is crucial to control the reaction conditions to avoid the premature removal of the acid-labile Boc group. However, in some cases, simultaneous deprotection of both groups is desired.

Lewis Acid-Mediated Cleavage: Lewis acids, such as zinc bromide (ZnBr₂) or cerium(III) chloride (CeCl₃·7H₂O) in the presence of sodium iodide, offer an alternative for tert-butyl ester cleavage. organic-chemistry.orgnih.gov These methods can sometimes provide enhanced selectivity, allowing for the removal of the tert-butyl ester in the presence of other acid-sensitive protecting groups, although the Boc group remains susceptible. organic-chemistry.orgnih.gov

Enzymatic Cleavage: For substrates sensitive to harsh acidic conditions, enzymatic cleavage presents a mild and highly selective alternative. Specific lipases and esterases have been identified that can hydrolyze tert-butyl esters while leaving other protecting groups, including Boc, intact. nih.gov This biocatalytic approach is gaining traction in green chemistry applications.

Once deprotected, the free carboxylic acid becomes available for a variety of transformations. It can be activated and coupled with amines to form amide bonds, esterified with alcohols, or reduced to the corresponding primary alcohol, further expanding the synthetic utility of the Dap scaffold.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Pathways and Transition States

Peptide Coupling: The mechanism of peptide bond formation has been extensively studied. In carbodiimide-mediated couplings, the carboxylic acid of the incoming amino acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the primary amine of this compound. The addition of HOBt proceeds via the formation of an active ester, which is less prone to racemization and side reactions. Computational studies on analogous systems have helped to elucidate the transition state geometries and activation energies of these coupling reactions.

Acid-Catalyzed Ester Cleavage: The cleavage of the tert-butyl ester under acidic conditions proceeds through a unimolecular (AAL1) mechanism. The ester oxygen is first protonated by the acid, followed by the departure of the stable tert-butyl cation to form the carboxylic acid. The tert-butyl cation is subsequently quenched by a nucleophile or eliminated as isobutylene (B52900). stackexchange.com The stability of the tertiary carbocation is a key driving force for this reaction.

Application of Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing definitive evidence for proposed mechanisms. While specific isotopic labeling studies on this compound are not extensively reported in the literature, the principles can be applied to investigate its reactivity.

For instance, to unequivocally confirm the AAL1 mechanism of ester cleavage, one could synthesize H-Dap(Boc)-O18tBu.HCl. Upon acid-catalyzed hydrolysis, the 18O label would be retained in the resulting tert-butanol, while the carboxylic acid would remain unlabeled. This would provide direct evidence for the cleavage of the alkyl-oxygen bond.

Similarly, in peptide coupling reactions, labeling the nitrogen atom of the primary amine in this compound with 15N would allow for the tracking of this atom into the newly formed amide bond using techniques like mass spectrometry or NMR spectroscopy.

Derivatization for Enhanced Chemical Functionality and Selectivity

This compound serves as a versatile scaffold for the synthesis of a wide array of more complex molecules with tailored properties.

The selective deprotection of the functional groups allows for the stepwise introduction of different moieties. For example, after coupling a peptide chain to the primary amine, the Boc group can be removed to expose the side-chain amine for further functionalization. This could include the attachment of reporter groups (fluorophores, biotin), polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties, or other bioactive molecules.

Furthermore, the diaminopropionic acid core can be used to synthesize constrained peptides and peptidomimetics. The two amino groups can be linked to create cyclic structures or used as anchor points for the introduction of non-natural side chains, leading to molecules with enhanced stability and specific biological activities. The use of this compound in solid-phase peptide synthesis (SPPS) is particularly advantageous, as the orthogonal protecting groups allow for selective on-resin modifications. peptide.com This has been exploited in the synthesis of bioactive peptides and other complex molecular architectures. nih.govnih.gov

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable insights into the molecular architecture of H-Dap(Boc)-OtBu.HCl by probing its interactions with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 15N) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds, including this compound. It provides detailed information about the connectivity of atoms and their local electronic environments.

13C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton. Key signals for this compound include the carbonyl carbons of the Boc group and the tert-butyl ester, the quaternary carbons of the Boc and OtBu groups, and the alpha-methine and beta-methylene carbons of the diaminopropionic acid residue. The distinct chemical shifts for these carbons are crucial for confirming the intactness of the protecting groups and the amino acid backbone.

15N NMR Spectroscopy: While less commonly acquired due to lower natural abundance and sensitivity, 15N NMR spectroscopy can provide direct information about the nitrogen atoms. For this compound, this technique would allow for the differentiation and characterization of the nitrogen atoms in the protonated primary amine and the Boc-protected secondary amine, offering additional structural confirmation. NMR spectra are typically recorded using high-field spectrometers (e.g., 500 MHz for 1H, 125 MHz for 13C, 50 MHz for 15N) with appropriate internal standards such as TMS sigmaaldrich.comachemtek.comsigmaaldrich.com.

An illustrative table of expected NMR chemical shifts for this compound is provided below, based on typical values for similar functional groups:

| Nucleus | Proton/Carbon Type | Expected Chemical Shift (δ, ppm) |

| 1H | Boc (t-butyl CH3) | 1.4-1.5 (s) |

| 1H | OtBu (t-butyl CH3) | 1.4-1.5 (s) |

| 1H | α-CH | 3.8-4.2 (m) |

| 1H | β-CH2 | 2.8-3.5 (m) |

| 1H | NH (Boc) | 5.0-6.0 (br s) |

| 1H | NH3+ (HCl salt) | 7.5-8.5 (br s) |

| 13C | Boc C=O | 155-158 |

| 13C | OtBu C=O | 170-173 |

| 13C | Boc quaternary C | 78-82 |

| 13C | OtBu quaternary C | 80-84 |

| 13C | α-CH | 50-55 |

| 13C | β-CH2 | 35-40 |

| 13C | Boc/OtBu CH3 | 28-29 |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy serves as a rapid and effective method for identifying the characteristic functional groups present in this compound. By analyzing the absorption of infrared radiation, specific vibrational modes of bonds can be detected. For this compound, key absorption bands are expected in regions corresponding to:

N-H stretching: Broad bands around 3300-3500 cm⁻¹ for the primary amine (NH3+) and a sharper band around 3300-3400 cm⁻¹ for the carbamate (B1207046) N-H.

C-H stretching: Bands around 2900-3000 cm⁻¹ for aliphatic C-H bonds, characteristic of the tert-butyl groups and the diaminopropionic acid backbone.

Carbonyl (C=O) stretching: Strong absorption bands are anticipated for the ester carbonyl (typically 1735-1750 cm⁻¹) and the carbamate carbonyl (typically 1690-1710 cm⁻¹).

C-N stretching: Bands in the fingerprint region (1000-1300 cm⁻¹) provide further confirmation of the amine and carbamate linkages.

IR spectra are typically measured using FTIR spectrometers, often with KBr pellets or as a film, providing a rapid assessment of the compound's functional group integrity sigmaaldrich.coma2bchem.com.

An illustrative table of expected IR characteristic frequencies for this compound is provided below:

| Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H (amine) | 3300-3500 (broad) |

| N-H (carbamate) | 3300-3400 (medium) |

| C-H (aliphatic) | 2900-3000 (medium) |

| C=O (ester) | 1735-1750 (strong) |

| C=O (carbamate) | 1690-1710 (strong) |

| C-O (ester) | 1150-1250 (strong) |

| C-N | 1000-1300 (medium, complex) |

Chromatographic and Mass Spectrometric Analysis

These techniques are critical for assessing the purity of this compound and confirming its molecular weight.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the quantitative assessment of purity and the monitoring of synthetic reactions involving this compound. HPLC separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase.

For this compound, reverse-phase HPLC, typically utilizing a C18 column, is commonly employed. The mobile phase often consists of a gradient of aqueous buffers (e.g., phosphate (B84403) buffer at a controlled pH) and organic solvents (e.g., acetonitrile) smolecule.com. Detection is usually performed using UV-Vis detectors, as the compound contains chromophores that absorb in the UV range. HPLC analysis provides a chromatogram from which the purity of the compound can be determined by integrating peak areas, and the presence of impurities can be identified. This technique is routinely used to confirm reaction completion and product isolation a2bchem.comarctomsci.com.

Mass Spectrometry (LC-MS, HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) techniques are indispensable for confirming the molecular weight and providing insights into the fragmentation patterns of this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique combines the separation power of HPLC with the mass analysis capabilities of MS. LC-MS is used to separate the compound from any co-eluting impurities and then determine the mass-to-charge ratio (m/z) of the intact molecule and its fragments. This is particularly useful for verifying the molecular weight of this compound and identifying any related impurities or by-products.

HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS confirms the molecular formula C12H25ClN2O4 (molecular weight: 296.79 g/mol ) a2bchem.com. The technique can identify the protonated molecular ion ([M+H]+) of the free base (C12H24N2O4, expected [M+H]+ m/z ~ 261.18) and characteristic fragments resulting from the loss of the Boc group (e.g., loss of isobutylene (B52900) and CO2) or the tert-butyl ester (e.g., loss of isobutylene), providing crucial evidence for the compound's structure arctomsci.com.

Other Complementary Analytical Approaches for Characterization

Beyond the primary spectroscopic and chromatographic methods, several other analytical techniques contribute to the comprehensive characterization of this compound:

Optical Rotation: As this compound is typically derived from L-2,3-diaminopropionic acid, it possesses chirality. Optical rotation measurement (e.g., [α]D) is essential for confirming the enantiomeric purity and specific stereochemical configuration of the synthesized compound a2bchem.com.

Melting Point Determination: The melting point is a fundamental physical property that can be used to assess the purity of a crystalline solid. A sharp melting point range indicates high purity, while a broad range suggests the presence of impurities.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective qualitative technique used for reaction monitoring, assessing the progress of a synthesis, and preliminary purity checks. It provides a quick visual indication of the number of components in a mixture and their relative polarities sigmaaldrich.comachemtek.comsigmaaldrich.com.

Research Significance and Future Directions

Contribution to Fundamental Amino Acid and Peptide Chemistry

H-Dap(Boc)-OtBu.HCl and similar diaminopropionic acid derivatives are central to expanding the structural diversity of synthetic peptides beyond the canonical 20 proteinogenic amino acids. nih.govtandfonline.com The compound's primary contribution lies in its role as a trifunctional building block with selectively protected groups. The tert-butoxycarbonyl (Boc) group on the side-chain (β-amino group) and the tert-butyl ester (OtBu) on the C-terminus are stable under the basic conditions used to remove the Nα-Fmoc group during standard solid-phase peptide synthesis (SPPS). sigmaaldrich.compeptide.com Both the Boc and OtBu groups are, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), which is often employed in the final step to release the synthesized peptide from the solid support. smolecule.comsigmaaldrich.com

This orthogonal protection scheme is fundamental for several advanced applications in peptide chemistry:

Synthesis of Branched Peptides: The protected β-amino group on the Dap side chain can be selectively deprotected on-resin to allow for the synthesis of a second peptide chain, creating a branched structure. Such structures are valuable in developing multi-functional molecules, such as synthetic vaccines or dual-receptor agonists. nih.govsigmaaldrich.com

Peptide Cyclization: The side-chain amino group provides a handle for on-resin cyclization with the peptide's C-terminus or another side chain, a strategy used to constrain peptide conformation. Cyclization can lead to increased metabolic stability, enhanced receptor binding affinity, and improved selectivity. sigmaaldrich.comnih.gov

Site-Specific Conjugation: The Dap side chain serves as a specific attachment point for various molecules, including fluorescent labels, polyethylene (B3416737) glycol (PEG), cytotoxic drugs, or chelating agents for radiopharmaceuticals. sigmaaldrich.comchemimpex.com This allows for the creation of sophisticated molecular probes and targeted therapeutics.

The availability of building blocks like this compound has enabled chemists to systematically explore structure-activity relationships in ways that were previously inaccessible, thereby deepening the fundamental understanding of how peptide structure dictates biological function.

Potential for Application in the Development of Novel Chemical Entities and Drug Discovery Research

The structural motifs enabled by this compound are directly relevant to the development of new therapeutics. By incorporating this non-natural amino acid, researchers can design peptides with improved pharmacological profiles compared to their natural counterparts. smolecule.comnih.gov

The potential applications in drug discovery are extensive:

Peptide-Based Therapeutics: The incorporation of Dap can lead to peptides with enhanced resistance to enzymatic degradation, a common failure point for peptide drugs. This improved stability can translate to longer in-vivo half-lives. The compound has been instrumental in synthesizing peptides with potential antimicrobial, antiviral, and anticancer properties. smolecule.comnih.gov For example, substituting a key amino acid in a natural peptide with a Dap derivative can alter its secondary structure, leading to enhanced antibacterial activity without increasing toxicity to human cells. nih.gov

Targeted Drug Delivery: The ability to perform site-specific conjugation is a cornerstone of targeted therapies like antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs). google.com The Dap side chain can serve as the linker attachment point, allowing a potent cytotoxic agent to be tethered to a targeting moiety (e.g., an antibody or peptide ligand) that directs the drug specifically to cancer cells, sparing healthy tissue. google.com

Development of Peptidomimetics: this compound is a precursor for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have altered backbones or side chains. These modifications can overcome the traditional limitations of peptide drugs, such as poor oral bioavailability and rapid clearance. mdpi.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| 9-fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Boc, OtBu, Trt |

| tert-butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Fmoc, Aloc |

| tert-Butyl ester | OtBu | Trifluoroacetic Acid (TFA) | Fmoc, Aloc |

| Trityl | Trt | Trifluoroacetic Acid (TFA) | Fmoc |

| Allyloxycarbonyl | Aloc | Pd(0) catalyst | Fmoc, Boc, OtBu |

This table illustrates the concept of orthogonal protection in peptide synthesis, compiled from multiple sources. sigmaaldrich.compeptide.comiris-biotech.de

Identification of Future Research Avenues and Methodological Advancements

While this compound is an established reagent, its full potential continues to be explored, pointing toward several avenues for future research.

Novel Peptide Architectures: The demand for more complex and diverse molecular scaffolds is driving research into new synthetic methodologies. Future work will likely focus on using Dap derivatives to create more intricate structures, such as bicyclic or multi-branched peptides and peptide-dendrimers, for applications in materials science and advanced drug delivery systems. sigmaaldrich.com

Green Chemistry Approaches: The current reliance on solvents like DMF and reagents like TFA in peptide synthesis presents environmental and safety challenges. A significant future direction is the development of "greener" synthesis protocols, which may include the design of new protecting groups that can be removed under milder, more environmentally benign conditions or the advancement of water-based SPPS. iris-biotech.de

Automation and High-Throughput Synthesis: As the demand for novel peptides for screening in drug discovery pipelines grows, there is a need for robust and automated synthesis methods. Future research will involve optimizing the use of building blocks like this compound in high-throughput platforms to rapidly generate large libraries of diverse peptides for biological evaluation. lookchem.com

Integration into Hybrid Molecules: The future of drug discovery lies increasingly in hybrid molecules that combine the strengths of different modalities. Research is moving towards integrating Dap-containing peptides with other chemical entities, such as small molecules, oligonucleotides, or carbohydrates, to create multi-functional therapeutics with novel mechanisms of action. nih.govgoogle.com The synthesis of complex natural products and their analogues also represents a continuing area of application for such versatile building blocks. acs.org

Q & A

Q. What are the standard protocols for synthesizing H-Dap(Boc)-OtBu.HCl, and how is its purity validated?

The synthesis typically involves coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane under inert conditions. For example, chlorin-e6 derivatives were synthesized via a two-step one-pot reaction using H-Lys(Boc)-OtBu.HCl as a precursor, monitored by MALDI-TOF and TLC . Post-synthesis, purity is validated using HPLC (≥95% purity), NMR (to confirm structural integrity), and mass spectrometry (for molecular weight verification) .

Q. What solvents are suitable for dissolving this compound in in vitro assays, and what storage conditions preserve stability?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents like DMSO, DMF, or ethanol. For in vitro use, prepare a stock solution in DMSO (e.g., 10–50 mM) and dilute with assay buffers to avoid precipitation . Storage at -20°C under inert atmosphere (argon/nitrogen) minimizes degradation; hygroscopic properties necessitate desiccant use in storage vials .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm Boc and OtBu group retention .

- HPLC with UV detection (λ = 214–254 nm) to assess purity.

- Mass spectrometry (ESI-TOF) to verify molecular ion peaks .

- FT-IR to identify carbonyl stretches from Boc groups (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during synthesis?

Contradictions often arise from incomplete Boc deprotection or solvent adducts. For example, residual DCM in NMR samples can produce signals at ~5.3 ppm (¹H). To mitigate:

Q. What strategies optimize coupling efficiency when integrating this compound into peptide chains?

Low coupling yields (<70%) may result from steric hindrance from the Boc group. Strategies include:

Q. How does the hygroscopic nature of this compound impact experimental reproducibility, and how can this be controlled?

Hygroscopicity leads to variable mass measurements and hydrolysis of the OtBu ester. To standardize:

Q. What methodologies validate the stability of this compound under physiological pH and temperature?

Conduct accelerated stability studies:

Q. How can researchers integrate this compound into larger biomolecules while retaining stereochemical integrity?

Use orthogonal protection schemes:

- Temporarily remove the Boc group with TFA/DCM (1:1 v/v, 30 min) for selective amine functionalization .

- Employ SPPS (solid-phase peptide synthesis) with Fmoc-Dap(Boc)-OH building blocks to minimize racemization .

- Verify stereochemistry via circular dichroism (CD) or Marfey’s reagent derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.